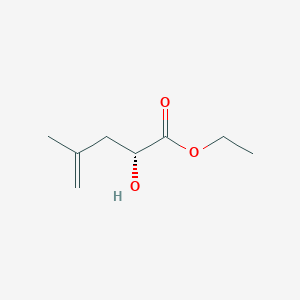
4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- is an organic compound with the molecular formula C8H14O3. It is also known as ethyl 2-hydroxy-4-methylpent-4-enoate. This compound is characterized by the presence of a hydroxy group, a methyl group, and an ethyl ester group attached to a pentenoic acid backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- typically involves the esterification of 4-Pentenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-Pentenoic acid+EthanolAcid Catalyst4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)-+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 4-Pentenoic acid, 2-oxo-4-methyl-, ethyl ester.
Reduction: 4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl alcohol.
Substitution: 4-Pentenoic acid, 2-chloro-4-methyl-, ethyl ester.
Scientific Research Applications
4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-4-methylvalerate
- Methyl 4-pentenoate
- Ethyl 2-methyl-4-pentenoate
Uniqueness
4-Pentenoic acid, 2-hydroxy-4-methyl-, ethyl ester, (2R)- is unique due to the presence of both a hydroxy group and an ethyl ester group on the pentenoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
208242-77-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (2R)-2-hydroxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h7,9H,2,4-5H2,1,3H3/t7-/m1/s1 |
InChI Key |
CTWBUSFMNWOSGO-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(=C)C)O |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


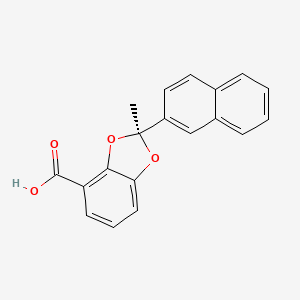
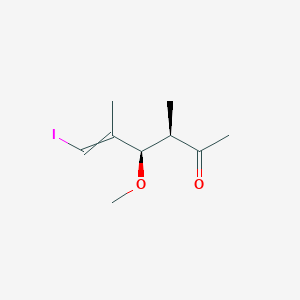
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
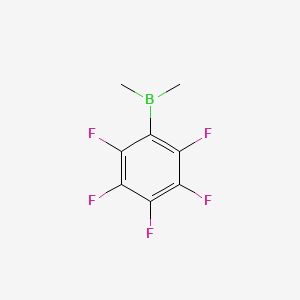


![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)

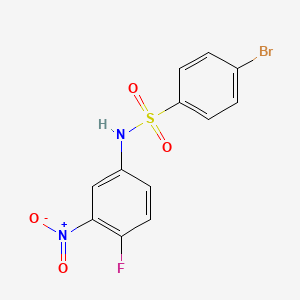
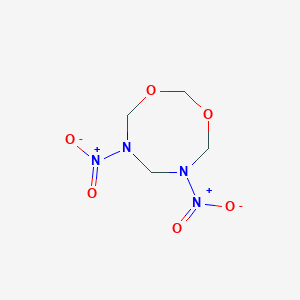
![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)

phosphane](/img/structure/B14254430.png)
